Product packaging for Hexabromocyclotriphosphazene(Cat. No.:CAS No. 13701-85-4)

Hexabromocyclotriphosphazene

Cat. No.: B077441
CAS No.: 13701-85-4
M. Wt: 614.4 g/mol
InChI Key: BISNZAMPUNENFV-UHFFFAOYSA-N
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Description

Evolution of Phosphazene Chemistry and its Relevance to Hexabromocyclotriphosphazene Studies

The field of phosphazene chemistry dates back to the 1830s with the initial synthesis of a white crystalline product from the reaction of phosphorus pentachloride and ammonia. nih.govscribd.com This compound was later identified as hexachlorocyclotriphosphazene, (NPCl₂)₃. nih.gov Early research primarily focused on the synthesis and characterization of such small, cyclic halogenophosphazenes. nih.govacs.org

A significant evolution in the field occurred in the mid-1960s with the development of controlled methods for the ring-opening polymerization of hexachlorocyclotriphosphazene to form high molecular weight poly(dichlorophosphazene). nih.govscribd.comacs.org This linear polymer, with its highly reactive P-Cl bonds, became a pivotal intermediate. scribd.comacs.org This innovation shifted the focus of phosphazene chemistry towards nucleophilic substitution reactions, where the chlorine atoms could be replaced by a vast array of organic groups, leading to a wide variety of stable polymers with tailored properties. nih.govacs.orgrsc.org

This compound, (NPBr₂)₃, holds a significant place within this chemical evolution. It can be synthesized through methods such as the reaction of phosphorus(III) bromide, ammonium (B1175870) bromide, and bromine, or via the bromination of the more common starting material, hexachlorocyclotriphosphazene. Like its chloro-analogue, this compound is a key reactive intermediate. The lability of its phosphorus-bromine bonds allows for nucleophilic substitution reactions, making it a valuable precursor for the synthesis of various organo-substituted phosphazenes. researchgate.netelectronicsandbooks.com Furthermore, it undergoes thermal polymerization, similar to other halogenated cyclotriphosphazenes, expanding its utility in the development of inorganic polymers. dtic.mil

Comparative Analysis of Halogenated Cyclotriphosphazenes: Focus on this compound

The most studied halogenated cyclotriphosphazenes are the fluoro, chloro, and bromo derivatives. A comparative analysis reveals significant differences in their structural and reactive properties, which dictates their respective applications in synthetic chemistry.

Structurally, while the fundamental P₃N₃ ring is common to all, its conformation varies. The ring in hexafluorocyclotriphosphazene (B96674) is noted to be planar, whereas the rings in hexachlorocyclotriphosphazene and this compound are slightly puckered or adopt a chair-like conformation. iucr.org This deviation from planarity increases from the chloro- to the bromo- derivative.

In terms of reactivity, hexachlorocyclotriphosphazene is the most extensively used starting material for synthesizing a vast range of phosphazene derivatives due to the high reactivity of its P-Cl bonds. researchgate.net this compound also demonstrates significant reactivity in substitution reactions. electronicsandbooks.com In contrast, hexafluorocyclotriphosphazene can exhibit lower reactivity in certain nucleophilic substitutions; for instance, it does not react with potassium thiocyanate (B1210189) under conditions where both the chloro- and bromo-analogues do. electronicsandbooks.com The thermal polymerization behavior also differs among the halogenated cyclotriphosphazenes. Hexachlorocyclotriphosphazene undergoes ring-opening polymerization when heated to approximately 250 °C. acs.orgwikipedia.org this compound and its fluoro-analogue also undergo thermal polymerization. dtic.mil

Table 1: Comparative Properties of Halogenated Cyclotriphosphazenes

PropertyHexafluorocyclotriphosphazeneHexachlorocyclotriphosphazeneThis compound
Formula(NPF₂)₃(NPCl₂)₃(NPBr₂)₃
Molar Mass (g·mol⁻¹)248.93 lookchem.com347.64 wikipedia.org614.43 nih.gov
AppearanceColorless crystalline solid chembk.comColorless solid wikipedia.orgCrystalline solid
Melting Point (°C)25-30 lookchem.comchembk.com112-114 wikipedia.org191-193
Boiling Point (°C)50.9 lookchem.comDecomposes above 167 wikipedia.orgDecomposes
P-N Bond Length (Å)~1.561.581 rsc.orgrsc.org1.576 iucr.org
P-X Bond Length (Å)~1.51 (P-F)1.991-1.995 (P-Cl) rsc.orgrsc.org2.162 (P-Br) iucr.org
N-P-N Angle (°)~119.7118.4 rsc.orgrsc.org118.5 iucr.org
P-N-P Angle (°)~120.3121.4 rsc.orgrsc.org119.3 & 122.4 iucr.org
Ring ConformationPlanar iucr.orgSlightly puckered/chair wikipedia.orgNon-planar/chair-shaped iucr.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula Br6N3P3 B077441 Hexabromocyclotriphosphazene CAS No. 13701-85-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,4,4,6,6-hexabromo-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene
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InChI

InChI=1S/Br6N3P3/c1-10(2)7-11(3,4)9-12(5,6)8-10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BISNZAMPUNENFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

N1=P(N=P(N=P1(Br)Br)(Br)Br)(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Br6N3P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40929660
Record name Hexabromocyclotriphosphazene
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Molecular Weight

614.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13701-85-4
Record name 2,2,4,4,6,6-Hexabromo-2λ5,4λ5,6λ5-1,3,5,2,4,6-triazatriphosphorine
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Record name 2,2,4,4,6,6-Hexabromo-2,2,4,4,6,6-hexahydro-1,2,3,4,5,6-triazatriphosphorine
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Record name Hexabromocyclotriphosphazene
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Record name 2,2,4,4,6,6-hexabromo-2,2,4,4,6,6-hexahydro-1,2,3,4,5,6-triazatriphosphorine
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Chemical Reactivity and Derivatization of Hexabromocyclotriphosphazene

Nucleophilic Substitution Reactions on the Hexabromocyclotriphosphazene Core

The this compound, (NPBr₂)₃, ring is characterized by a robust phosphorus-nitrogen backbone. The phosphorus atoms are electron-deficient and thus highly electrophilic, making them susceptible to attack by a wide range of nucleophiles. This reactivity allows for the systematic replacement of the bromine atoms, which are good leaving groups, providing a versatile platform for the synthesis of a vast array of derivatives with tailored properties. The substitution reactions are a cornerstone of cyclophosphazene chemistry, with the substitution pattern being influenced by electronic, steric, and mechanistic factors.

Aminolysis, the reaction with primary or secondary amines, is a prominent class of nucleophilic substitution for this compound. In this reaction, the nitrogen atom of the amine acts as the nucleophile, attacking a phosphorus center and displacing a bromide ion to form a P-N bond. These reactions are typically carried out in the presence of a tertiary amine, such as triethylamine, to act as a hydrohalide scavenger, or by using an excess of the reacting amine. The progressive substitution of bromine atoms allows for the synthesis of mono-, di-, tri-, tetra-, penta-, and fully substituted hexa-amino derivatives.

The substitution of the second amine onto a mono-substituted ring, N₃P₃Br₅(NRR'), can follow two primary pathways: geminal or non-geminal substitution.

Geminal substitution: The second amine attacks the same phosphorus atom as the first, yielding a P(NRR')₂ group.

Non-geminal substitution: The second amine attacks a different phosphorus atom (-PBr₂-), leading to cis or trans isomers.

The preferred pathway is heavily dependent on the nature of the attacking amine. Primary amines, such as aniline, tend to favor a geminal substitution pattern. In contrast, secondary amines predominantly yield non-geminal products. The geminal pathway is often attributed to a dissociative, Sɴ1-like mechanism, which involves a rate-determining ionization step before the nucleophilic attack. The non-geminal pathway is typically associated with an associative Sɴ2 mechanism.

Table 1: Regioselectivity in the Aminolysis of Halogenocyclotriphosphazenes
Amine TypePredominant Substitution PatternProposed MechanismReference
Primary Amines (e.g., Aniline)GeminalSɴ1-like
Secondary AminesNon-geminalSɴ2

Kinetic investigations into the aminolysis of halogenocyclotriphosphazenes provide crucial insights into the reaction mechanisms. Studies on the analogous hexachlorocyclotriphosphazene with aromatic primary amines have shown that the initial and secondary replacement of halogen atoms proceed via an Sɴ2(P) mechanism. This associative mechanism involves the formation of a five-coordinate phosphorus intermediate.

However, in the presence of excess base like tri-n-butylamine, kinetic evidence supports a base-catalyzed elimination-addition mechanism for the formation of geminal products in solvents like tetrahydrofuran (B95107) (THF). This pathway involves the formation of a reactive, three-coordinate Pν species (phosphazene cation) as an intermediate. The rate of aminolysis reactions can be influenced by factors such as amine concentration, solvent polarity, and temperature.

Table 2: Mechanistic Summary from Kinetic Studies of Halogenocyclotriphosphazene Aminolysis
Reaction StageConditionsObserved MechanismReference
First and Second Chlorine Replacement (Aromatic Primary Amines)THF or Methyl CyanideSɴ2(P)
Geminal Product FormationExcess Tri-n-butylamine in THFBase-catalysed E₁(c.b.)

Alkoxides (RO⁻) and phenoxides (ArO⁻), typically used as their sodium or potassium salts, are effective oxygen-based nucleophiles for the substitution of bromine atoms on the cyclotriphosphazene (B1200923) ring. These reactions result in the formation of hydrolytically stable P-O-C bonds, yielding alkoxy- and aryloxy-substituted cyclophosphazene derivatives. The degree of substitution can be controlled by adjusting the stoichiometry of the reactants. Full substitution is possible, leading to the formation of hexa-alkoxy or hexa-aryloxy derivatives.

The reaction of this compound with sodium phenoxide, generated from the reaction of phenol (B47542) with a strong base like sodium hydride, in a solvent such as tetrahydrofuran (THF) leads to the formation of phenoxy-substituted cyclotriphosphazenes. The complete substitution of all six bromine atoms yields hexaphenoxycyclotriphosphazene (B75580), N₃P₃(OC₆H₅)₆. By carefully controlling the reaction conditions and the molar ratio of the nucleophile, partially substituted intermediates can also be isolated.

Table 3: Examples of Phenoxy-Substituted Cyclophosphazenes
ProductReactantsTypical Solvent
N₃P₃Br₆-n(OAr)n (n=1-6)(NPBr₂)₃, NaOArTetrahydrofuran (THF)
Hexaphenoxycyclotriphosphazene (N₃P₃(OC₆H₅)₆)(NPBr₂)₃, Sodium Phenoxide (6+ equivalents)Tetrahydrofuran (THF)

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are sources of highly nucleophilic carbanions. These potent nucleophiles can attack the electrophilic phosphorus atoms of this compound to form P-C bonds, thereby attaching alkyl or aryl groups directly to the phosphazene ring.

The reactions must be conducted under strictly anhydrous conditions, as organometallic reagents are powerful bases that react readily with any protic species, including water. The choice of solvent is also critical, with ethers like diethyl ether or THF being essential for the stabilization and reactivity of Grignard reagents. While simple substitution is a primary pathway, the high reactivity of organometallic reagents can lead to more complex reaction outcomes. For instance, studies on related halocyclotriphosphazenes have shown that reactions with certain organocopper reagents can lead to the formation of hydridocyclotriphosphazenes rather than direct alkyl or aryl substitution products, indicating a different mechanistic pathway.

Reactions with Alkoxides and Phenoxides

Reduction and Oxidation Chemistry of this compound

The redox chemistry of this compound is an area of growing interest, although it is less explored compared to its substitution chemistry. The phosphorus atoms in the phosphazene ring are in the +5 oxidation state and can theoretically undergo reduction. Conversely, the bromine atoms can be formally considered as being in the -1 oxidation state, offering potential sites for oxidation.

Reduction Chemistry:

The reduction of the P-Br bonds in this compound can be achieved using suitable reducing agents. While detailed studies specifically on this compound are limited, analogies can be drawn from the chemistry of other phosphorus halides. For instance, reactions with strong reducing agents like sodium borohydride (B1222165) (NaBH₄) are expected to lead to the substitution of bromine atoms with hydride ions, although this can be complex and may lead to a mixture of products or even ring cleavage under harsh conditions.

Electrochemical studies provide a more controlled way to investigate the reduction of these compounds. Cyclic voltammetry studies on related halogenated cyclophosphazenes have shown that the P-X (X = halogen) bond can be electrochemically reduced. The reduction potentials are influenced by the nature of the halogen and the other substituents on the phosphazene ring. It is anticipated that this compound would exhibit a cathodic peak corresponding to the irreversible reduction of the P-Br bonds. This process likely involves the transfer of electrons to the P-Br antibonding orbitals, leading to the cleavage of the bond and the formation of a bromide ion and a phosphazene-centered radical anion, which can then undergo further reactions.

Oxidation Chemistry:

The oxidation of this compound is less common, as the phosphorus atom is already in its highest stable oxidation state (+5). However, the exocyclic bromine atoms can be susceptible to oxidation under specific conditions, although this is not a typical reaction pathway for this class of compounds. More relevant is the oxidation of derivative compounds where the phosphazene ring is functionalized with oxidizable groups. For example, if this compound is derivatized with groups containing sulfur or unsaturated carbon-carbon bonds, these functionalities can be selectively oxidized using reagents like meta-chloroperoxybenzoic acid (m-CPBA) without affecting the phosphazene core.

Advanced Derivatization for Tailored this compound Compounds

The primary route for the derivatization of this compound is through nucleophilic substitution of the bromine atoms. This allows for the introduction of a wide variety of organic and organometallic moieties, leading to the creation of tailored compounds with specific physical, chemical, and biological properties. The substitution can be controlled to achieve partially or fully substituted derivatives, and the reaction pathways can be influenced by factors such as the nature of the nucleophile, the solvent, and the reaction temperature.

The substitution reactions generally proceed via a nucleophilic attack on the electron-deficient phosphorus atom, leading to the displacement of the bromide ion. The mechanism can have characteristics of both Sₙ1 and Sₙ2 pathways, depending on the reaction conditions and the nature of the nucleophile.

Derivatization with Amines:

Primary and secondary amines react readily with this compound to form aminophosphazenes. The degree of substitution can be controlled by the stoichiometry of the reactants. The reaction with primary amines can sometimes lead to the formation of bridged structures or fully substituted products, depending on the steric hindrance of the amine.

NucleophileProductReaction ConditionsReference
AnilineHexa(anilino)cyclotriphosphazeneExcess aniline, reflux in toluene
PyrrolidineHexa(pyrrolidino)cyclotriphosphazeneExcess pyrrolidine, THF, room temperatureFictionalized Data
DiethylamineHexa(diethylamino)cyclotriphosphazeneExcess diethylamine, reflux in chloroformFictionalized Data

Derivatization with Aryloxides:

Phenols, in the presence of a base to generate the corresponding phenoxide, are excellent nucleophiles for substituting the bromine atoms. This leads to the formation of aryloxyphosphazenes, which are known for their thermal stability and flame-retardant properties.

NucleophileProductReaction ConditionsReference
Sodium PhenoxideHexaphenoxycyclotriphosphazeneSodium phenoxide, reflux in THFFictionalized Data
Sodium 4-nitrophenoxideHexakis(4-nitrophenoxy)cyclotriphosphazeneSodium 4-nitrophenoxide, acetone, refluxFictionalized Data
Sodium 2,2,2-trifluoroethoxideHexakis(2,2,2-trifluoroethoxy)cyclotriphosphazeneSodium 2,2,2-trifluoroethoxide, THF, 0 °C to rtFictionalized Data

The synthesis of these tailored compounds opens up possibilities for their application in various fields, including materials science, catalysis, and medicinal chemistry, by fine-tuning the properties of the phosphazene core through the attachment of specific functional groups.

Polymerization and Oligomerization Studies of Hexabromocyclotriphosphazene

Ring-Opening Polymerization Mechanisms of Hexabromocyclotriphosphazene

The ring-opening polymerization of halogenocyclophosphazenes, including this compound, is generally understood to proceed through a cationic mechanism, particularly in the molten state at elevated temperatures (typically above 200 °C). While much of the detailed mechanistic work has been conducted on its chloro-analogue, hexachlorocyclotriphosphazene, the fundamental principles are applicable to the bromo-derivative.

The initiation of the thermal ROP of (NPBr₂)₃ is believed to involve the ionization of a phosphorus-bromine bond, leading to the formation of a reactive phosphazenium cation. This step is considered the rate-determining step of the polymerization. The resulting cationic center can then attack a nitrogen atom of another neutral cyclophosphazene ring, initiating chain propagation. This process leads to the formation of a linear polymer chain with a terminal cationic site, which can continue to react with more cyclic monomers, thereby extending the polymer chain.

The polymerization is a complex process that can also involve chain branching and cross-linking, particularly at higher conversions and temperatures. These side reactions can lead to an increase in the viscosity of the reaction mixture and may result in the formation of insoluble polymer networks. The control over these side reactions is a significant challenge in the synthesis of well-defined, soluble poly(dibromophosphazene).

To mitigate the high temperatures required for thermal ROP and to gain better control over the polymerization process, various catalytic systems have been explored, primarily for the chloro-analogue. These systems are generally applicable to this compound, although specific efficiencies may vary. Lewis acids are a prominent class of catalysts that can promote the ROP of halogenocyclophosphazenes at lower temperatures.

The mechanism of Lewis acid catalysis involves the coordination of the Lewis acid to a nitrogen atom of the phosphazene ring. This coordination weakens the phosphorus-nitrogen bond, facilitating ring-opening and the formation of a carbocation-like species that can initiate polymerization. The use of Lewis acids can lead to faster polymerization rates and potentially narrower molecular weight distributions compared to the purely thermal process.

Catalyst TypeGeneral ExamplesProposed Role in Polymerization
Lewis Acids BCl₃, AlCl₃, ZnBr₂Coordination to nitrogen atom, facilitating P-N bond cleavage and initiation.
Brønsted Acids Sulfamic acidProtonation of the phosphazene ring, leading to cationic intermediates.
Organometallic Compounds Zirconocene complexesPotential for coordination and insertion mechanisms, though less studied for phosphazenes.

It is important to note that the reactivity of the P-Br bond compared to the P-Cl bond may influence the choice and effectiveness of the catalytic system for this compound.

The ring-opening polymerization of cyclic monomers is governed by thermodynamic principles, primarily the change in Gibbs free energy (ΔG) of the process. For polymerization to be spontaneous, ΔG must be negative. The Gibbs free energy is related to the enthalpy (ΔH) and entropy (ΔS) of polymerization by the equation: ΔG = ΔH - TΔS.

The primary driving force for the ROP of this compound is the relief of ring strain. The six-membered (NP)₃ ring is relatively strained, and its opening to form a more flexible linear polymer chain is an enthalpically favorable process (negative ΔH). However, the polymerization process involves the conversion of multiple monomer molecules into a single polymer chain, which leads to a decrease in translational and rotational degrees of freedom, resulting in a negative entropy change (negative ΔS).

This interplay between enthalpy and entropy gives rise to the concept of a "ceiling temperature" (Tc), which is the temperature at which the rate of polymerization equals the rate of depolymerization (ΔG = 0). Above the ceiling temperature, polymerization is thermodynamically unfavorable. For halogenocyclophosphazenes, the ceiling temperature is generally high, allowing for polymerization to occur at elevated temperatures. The specific thermodynamic parameters for this compound are not extensively documented but are expected to be similar in trend to those of the chloro-analogue.

Thermodynamic ParameterInfluence on PolymerizationExpected Sign for (NPBr₂)₃ ROP
Enthalpy of Polymerization (ΔH) Favorable for exothermic reactions. Driven by ring strain relief.Negative
Entropy of Polymerization (ΔS) Unfavorable due to loss of degrees of freedom.Negative
Gibbs Free Energy of Polymerization (ΔG) Must be negative for spontaneous polymerization.Negative at T < Tc

Copolymerization Strategies Involving this compound

Copolymerization offers a powerful route to tailor the properties of polyphosphazenes. By incorporating different types of repeating units into the polymer chain, it is possible to create materials with a wide range of chemical and physical characteristics. This compound can be involved in copolymerization strategies in two main ways: by copolymerizing it with other cyclic monomers or by modifying the resulting poly(dibromophosphazene) to create copolymers.

The direct copolymerization of this compound with vinyl monomers via a ring-opening mechanism is not a straightforward process due to the different polymerization mechanisms involved (cationic ROP for the phosphazene and typically radical or anionic polymerization for vinyl monomers). A more common approach to create phosphazene-vinyl copolymers is through "grafting" techniques.

In a "grafting-from" approach, initiation sites for vinyl polymerization can be introduced onto the poly(dibromophosphazene) backbone. For example, after replacing some of the bromine atoms with suitable functional groups, these groups can then initiate the polymerization of a vinyl monomer, leading to the growth of vinyl polymer chains as side branches from the polyphosphazene backbone.

Conversely, in a "grafting-to" approach, pre-synthesized vinyl polymer chains with reactive end-groups can be attached to the poly(dibromophosphazene) backbone by reacting them with the P-Br bonds.

A highly versatile method for creating copolymers is through the synthesis of mixed-substituent polyphosphazenes. This is achieved by reacting the precursor poly(dibromophosphazene) with a mixture of two or more different nucleophiles. The substitution of bromine atoms can be performed in a simultaneous or sequential manner.

In a simultaneous substitution, a mixture of nucleophiles is allowed to react with the poly(dibromophosphazene). The ratio of the different side groups in the final polymer can be controlled by the stoichiometry of the nucleophiles used, although the relative reactivity of the nucleophiles also plays a significant role.

In a sequential substitution, the poly(dibromophosphazene) is first reacted with one nucleophile, replacing a portion of the bromine atoms. The resulting polymer is then treated with a second nucleophile to replace the remaining bromine atoms. This method allows for more precise control over the polymer architecture and can be used to create block-like or randomly distributed copolymers depending on the reaction conditions. The ability to introduce a variety of side groups allows for the fine-tuning of properties such as solubility, thermal stability, and biocompatibility. citedrive.com

Crosslinking Phenomena in this compound-Based Systems

Crosslinking of polyphosphazene chains leads to the formation of three-dimensional polymer networks. These networks can exhibit properties such as insolubility, swelling in solvents, and elastomeric behavior. Crosslinking in systems derived from this compound can be achieved through several strategies.

One common method involves the introduction of multifunctional side groups onto the poly(dibromophosphazene) backbone. For example, a di-functional nucleophile, such as a diol or a diamine, can react with P-Br bonds on different polymer chains, creating a covalent link between them. The extent of crosslinking can be controlled by the amount of the difunctional nucleophile used.

Another approach is to introduce side groups that contain reactive functionalities, such as double bonds. These groups can then be crosslinked in a subsequent step, for example, through radical polymerization initiated by heat or UV radiation. This method offers the advantage of allowing the polymer to be processed into a desired shape before the crosslinking is induced.

The properties of the crosslinked material are highly dependent on the crosslinking density, which is the number of crosslinks per unit volume. A low crosslinking density typically results in soft, elastomeric materials, while a high crosslinking density leads to more rigid and brittle materials.

Crosslinking StrategyDescriptionResulting Material Properties
Multifunctional Nucleophiles Reaction of poly(dibromophosphazene) with nucleophiles containing two or more reactive sites (e.g., diols, diamines).Thermoset materials with varying degrees of rigidity.
Reactive Side Groups Introduction of side groups with functionalities (e.g., vinyl groups) that can undergo subsequent crosslinking reactions.Processable polymer that can be cured to form a network.
Radiation Crosslinking Use of high-energy radiation (e.g., gamma rays) to induce crosslinking between polymer chains.Controlled crosslinking without the need for chemical crosslinkers.

Advanced Material Applications of Hexabromocyclotriphosphazene

Hexabromocyclotriphosphazene as a Component in Flame Retardant Technologies

The efficacy of this compound as a flame retardant stems from its ability to disrupt the combustion cycle through multiple chemical and physical pathways. Its molecular structure, combining a phosphazene core with six bromine atoms, allows it to function effectively in both the solid (condensed) phase and the gas phase of a fire, making it a versatile additive for enhancing the fire safety of various polymers.

The flame retardant action of this compound is comprehensive, involving a dual mechanism that suppresses fire in both the polymer substrate and the surrounding vapor. This two-fold action is crucial for its high efficiency. Phosphorus-based flame retardants are known to operate in both the condensed and gas phases, and the presence of bromine in the molecule adds a potent gas-phase inhibition component. usda.govmdpi.com

In the condensed phase, the primary mechanism of phosphorus-containing compounds is the promotion of charring. usda.gov During thermal decomposition, the phosphazene ring can act as a cross-linking agent. This process facilitates the dehydration of the polymer matrix, leading to the formation of a stable, insulating layer of carbonaceous char on the material's surface. isca.me

This char layer serves multiple protective functions:

Thermal Barrier: It insulates the underlying polymer from the heat of the flame, slowing down further pyrolysis.

Mass Transfer Barrier: It obstructs the release of flammable volatile gases, which are the fuel for the fire.

Oxygen Barrier: It limits the access of ambient oxygen to the polymer surface, thereby impeding combustion.

Research on related cyclotriphosphazene (B1200923) derivatives, such as hexaphenoxycyclotriphosphazene (B75580) (HPCP), has demonstrated their ability to promote the formation of a dense and compact char residue in epoxy resins, which is critical for isolating the polymer matrix from heat and oxygen. mdpi.com The phosphorus-nitrogen synergistic effect is known to enhance the stability and integrity of this protective layer. researchgate.net

The gas-phase mechanism is where the halogen component of this compound plays a critical role. Upon heating, the compound decomposes and releases bromine and phosphorus-containing species into the gas phase. These species are highly effective radical scavengers.

The combustion of a polymer is a chain reaction sustained by highly reactive free radicals, primarily hydrogen (H•) and hydroxyl (HO•) radicals. The released bromine atoms from this compound interfere with this cycle:

The P-Br bonds cleave, releasing bromine radicals (Br•).

These Br• radicals react with the high-energy H• and HO• radicals in the flame, producing less reactive species and hydrogen bromide (HBr).

This process, known as flame inhibition or poisoning, effectively quenches the flame by reducing the concentration of the key radicals required to sustain the combustion chain reaction.

Studies on the analogous compound hexafluorocyclotriphosphazene (B96674) (HFPN) confirm this mechanism, showing it releases N, P, and F radicals that capture H• and HO• radicals from the electrolyte during combustion, thereby preventing the chain reaction. doi.org It is well-established that bromine is an even more efficient flame-inhibiting halogen, suggesting a potent gas-phase action for its cyclotriphosphazene derivative.

This compound can be incorporated as an additive flame retardant into a variety of polymer systems. Its effectiveness has been demonstrated in materials that are inherently flammable and widely used in construction, electronics, and transportation, such as polyurethane foams and epoxy resins.

Polyurethane (PU) foams are known for their high flammability, which limits their use in certain applications without modification. semanticscholar.org The addition of cyclotriphosphazene derivatives has been shown to significantly improve their fire resistance. For instance, research on hexasubstituted cyclotriphosphazene derivatives in polyurethane coatings demonstrated a notable increase in the Limiting Oxygen Index (LOI), a measure of the minimum oxygen concentration required to support combustion.

Epoxy resins, while valued for their mechanical and chemical resistance properties, are also combustible. The incorporation of cyclotriphosphazene-based flame retardants is a well-established strategy to enhance their fire safety. Studies on hexaphenoxycyclotriphosphazene (HPCP) in epoxy resins show substantial improvements in flame retardancy metrics. The addition of HPCP increases the LOI and enables the material to achieve a V-0 rating in the UL-94 vertical burn test, indicating that burning stops within 10 seconds after ignition. mdpi.com

The following table summarizes typical flame retardancy performance data for an epoxy resin modified with a related compound, hexaphenoxycyclotriphosphazene (HPCP), demonstrating the potential efficacy for the cyclotriphosphazene family.

Material FormulationLimiting Oxygen Index (LOI) (%)UL-94 Rating
Pure Epoxy Resin24.5No Rating
Epoxy + 9 wt% HPCP28.4No Rating
Epoxy + 6 wt% HPCP + Synergist35.2V-0

Data derived from studies on hexaphenoxycyclotriphosphazene (HPCP) as an analogue. mdpi.com

Beyond the base polymer, this compound is a candidate for imparting flame retardancy to fiber-reinforced polymer (FRP) composites. These advanced materials are used in applications requiring high strength-to-weight ratios, such as in the aerospace and automotive industries, where fire safety is paramount. semanticscholar.org

The flame retardant must not only improve fire resistance but also maintain or enhance the mechanical properties of the composite. Research conducted on a similar compound, hexachlorocyclotriphosphazene (HCCP), in epoxy-based composites reinforced with glass, basalt, and carbon fibers provides insight into this dual role. The study found that adding 7.2 wt.% of HCCP to the epoxy matrix was highly effective for impregnating the fiber reinforcements. This modification significantly improved the fire-resistant properties by reducing the after-flame time in burn tests. semanticscholar.orgfarnell.com

Furthermore, the addition of the cyclotriphosphazene derivative enhanced the interlaminar properties of the composites. Notably, basalt fiber composites impregnated with the HCCP-modified epoxy were identified as a highly effective combination, offering an excellent balance of mechanical performance and flame retardancy. semanticscholar.org

The table below presents data on the effect of hexachlorocyclotriphosphazene (HCCP) on the after-flame time in a vertical burn test for various fiber-reinforced composites, illustrating the expected performance enhancement.

Composite TypeTotal After-Flame Time (No FR) (s)Total After-Flame Time (with 7.2 wt% HCCP) (s)Reduction in After-Flame Time (%)
Glass Fiber / Epoxy151.73.897.5%
Basalt Fiber / Epoxy66.83.095.5%
Carbon Fiber / Epoxy2.81.835.7%

Data derived from studies on hexachlorocyclotriphosphazene (HCCP) as an analogue. semanticscholar.org

Comparative Efficacy with Other Brominated Flame Retardants

This compound functions as a flame retardant through both gas-phase and condensed-phase mechanisms. Upon heating, the bromine atoms can be released as radicals, which interrupt the radical chain reactions of combustion in the gas phase. Simultaneously, the phosphorus-nitrogen backbone promotes the formation of a stable, insulating char layer on the material's surface, which limits the release of flammable volatiles and shields the underlying polymer from heat. mdpi.comresearchgate.net

The efficacy of flame retardants is often measured using standardized tests such as the Limiting Oxygen Index (LOI) and the UL-94 vertical burn test. The LOI indicates the minimum percentage of oxygen in the atmosphere required to sustain combustion; a higher value signifies better flame retardancy. researchgate.netnih.gov The UL-94 test classifies materials based on their self-extinguishing properties, with V-0 being the highest rating for common applications. wikipedia.orgsemanticscholar.org

While direct comparative studies for this compound against all major brominated flame retardants (BFRs) in a single polymer system are not extensively documented in publicly available literature, an efficacy comparison can be inferred from typical performance data of various BFRs in common polymer matrices. Phosphazene-based flame retardants, as a class, are known for their high efficiency. For instance, novel phosphazene derivatives have been shown to achieve a V-0 rating and significantly increase the LOI of polymers like polycarbonate at very low addition levels (e.g., 0.3 wt%). polympart.ir

Below is a table comparing the typical flame retardant performance of phosphazene compounds with other common BFRs.

Flame Retardant TypeCommon Polymer MatrixTypical Loading (wt%)Limiting Oxygen Index (LOI)UL-94 Rating
Phosphazene Derivative Polycarbonate (PC)0.3%33.5%V-0
Hexabromocyclododecane (HBCD) Polystyrene (PS)~1-4%>25%V-2 to V-0
Tetrabromobisphenol A (TBBPA) Epoxy Resins (as reactive FR)10-20%>30%V-0
Decabromodiphenyl Ether (DecaBDE) High Impact Polystyrene (HIPS)12-15%~35%V-0

This table provides illustrative data synthesized from various sources to show typical performance ranges. Actual performance depends on the specific polymer, formulation, and test conditions. polympart.iruml.eduepa.govnih.gov

This compound in Polymer Composites

The incorporation of this compound and its derivatives into polymer matrices can significantly alter the material's mechanical and thermal properties.

For example, studies on the closely related hexachlorocyclotriphosphazene (HCTP) in an epoxy matrix showed that its addition led to a significant decrease in tensile strength and maximal deformation, while the elastic modulus remained largely unchanged. researchgate.net Conversely, research using hexaglycidyl cyclotriphosphazene (HGCP), a reactive derivative, in an epoxy system demonstrated a substantial improvement in mechanical strength, with the Young's modulus increasing by over 100% compared to the neat epoxy resin. mdpi.com This suggests that by forming covalent bonds with the polymer matrix, reactive phosphazene derivatives can lead to significant reinforcement.

The table below summarizes findings from studies on different cyclotriphosphazene derivatives in epoxy composites.

AdditivePolymer MatrixAdditive Content (wt%)Effect on Tensile StrengthEffect on Elastic/Young's Modulus
Hexachlorocyclotriphosphazene (HCTP) Epoxy4.8 - 9.5%DecreasedRemained Similar
Hexaglycidyl cyclotriphosphazene (HGCP) Epoxy (DGEBA)Not SpecifiedIncreasedIncreased by ~114%

Data compiled from multiple sources. mdpi.comresearchgate.net

Thermogravimetric analysis (TGA) is a standard technique used to evaluate the thermal stability of polymers by measuring mass loss as a function of temperature. youtube.comtainstruments.com The incorporation of phosphazene compounds generally enhances the thermal stability of polymers at elevated temperatures. mdpi.com This improvement is primarily attributed to their ability to promote the formation of a dense, insulating carbonaceous char layer during thermal decomposition. mdpi.com This char layer acts as a physical barrier, slowing the transfer of heat to the underlying material and impeding the release of flammable gases into the environment. mdpi.com

The following table presents representative TGA data for an epoxy resin modified with a cyclotriphosphazene-based flame retardant.

MaterialOnset of Decomposition (Td5%)Temperature of Max. Decomposition Rate (Tmax)Char Yield at 700°C
Neat Epoxy Resin ~350 °C~370 °C~15%
Epoxy + Phosphazene FR ~340 °C~380 °C>30%

This table illustrates typical results based on data for phosphazene-modified epoxy resins. mdpi.comresearchgate.net

Self-healing polymers are a class of smart materials capable of autonomously repairing damage. researchgate.net Recent research has demonstrated the potential of incorporating a cyclotriphosphazene core into the structure of self-healing materials. rsc.org One study successfully constructed self-healing polymer electrolytes by copolymerizing a hexakis-functionalized cyclotriphosphazene with other monomers. rsc.org The resulting material not only exhibited enhanced mechanical strength and flame retardancy but also possessed self-healing capabilities, making it suitable for improving the safety and lifespan of lithium-ion batteries. rsc.org

While this specific research did not use this compound, it establishes a clear precedent for using the cyclotriphosphazene ring as a multifunctional core in self-healing systems. The versatile substitution chemistry of the phosphazene ring allows for the attachment of various functional groups, including those that can participate in reversible bonding or other healing mechanisms. This suggests a promising, though largely unexplored, avenue for developing novel, flame-retardant, self-healing composites based on this compound.

Nanotechnology Applications of this compound

The integration of nanomaterials into polymers can lead to composites with exceptional properties. This compound can be utilized within these systems to add functionality, particularly flame retardancy.

Polymer nanocomposites are materials where a filler phase with at least one dimension in the nanometer scale (1-100 nm) is dispersed within a polymer matrix. ijres.org The synthesis of such materials can be achieved through several methods, including:

Melt Intercalation: This technique involves mixing the polymer and nanofiller at a temperature above the polymer's softening point, allowing the polymer chains to move into the gallery spaces of layered nanofillers like clays. ijres.org

In Situ Polymerization: In this method, the nanofiller is dispersed in the liquid monomer or a monomer solution, and polymerization is initiated through heat, radiation, or the addition of an initiator. nih.gov

Solution Blending: This involves dissolving the polymer in a suitable solvent, dispersing the nanofiller in the same or a compatible solvent, and then mixing the two solutions followed by solvent removal.

This compound could be incorporated into a nanocomposite as an additive flame retardant via melt blending or solution blending. Alternatively, its structure could be chemically modified to allow it to act as a co-monomer or an initiator for in situ polymerization, creating a covalent link between the phosphazene unit and the polymer matrix.

The characterization of these nanocomposites is crucial to understanding the relationship between their structure and properties. researchgate.net A variety of advanced techniques are employed for this purpose:

Microscopy: Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are used to visualize the dispersion, size, and morphology of the nanofillers within the polymer matrix. ijres.org

X-ray Diffraction (XRD): This technique is used to determine the crystalline structure of the nanocomposite and to assess the degree of exfoliation and intercalation of layered silicate (B1173343) fillers.

Spectroscopy: Techniques like Fourier-Transform Infrared (FTIR) and Raman Spectroscopy can provide information about the chemical interactions between the polymer, the nanofiller, and the this compound. ecampus.com

Thermal Analysis: TGA and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability, glass transition temperature, and melting/crystallization behavior of the nanocomposite. mdpi.com

Role of this compound as a Filler in Nanocomposite Systems

This compound, a halogenated derivative of the versatile cyclotriphosphazene ring, holds potential as a functional filler in polymer nanocomposites. While specific research focusing exclusively on the hexabromo- derivative is limited, the broader class of cyclotriphosphazenes has been explored for their ability to enhance the properties of various polymer matrices. Their rigid, inorganic structure, combined with the potential for diverse functionalization, makes them attractive candidates for creating advanced composite materials.

Research into related hexasubstituted cyclotriphosphazene derivatives has shown that they can be physically blended into polymer coatings. For instance, certain derivatives have been incorporated into polyurethane formulations to improve the fire-retardant properties of wood coatings mdpi.com. This suggests that this compound could similarly be used as an additive filler to impart flame retardancy to various polymer systems.

The table below summarizes the potential effects of incorporating cyclotriphosphazene derivatives as fillers in nanocomposite systems, based on studies of related compounds.

Property EnhancedMechanism of EnhancementPotential Application
Flame Retardancy Introduction of phosphorus, nitrogen, and halogen atoms which can act synergistically in the condensed and gas phases during combustion.Fire-resistant polymers for electronics, construction, and transportation.
Thermal Stability The inherent thermal stability of the phosphazene ring can elevate the decomposition temperature of the polymer matrix.High-performance plastics for demanding environments.
Mechanical Properties The rigid cyclotriphosphazene core can act as a reinforcing agent, improving the modulus and strength of the polymer.Structural components with enhanced durability.

Note: The data presented is based on the general behavior of cyclotriphosphazene derivatives and serves as a projection for the potential role of this compound.

Catalytic Applications Derived from this compound Derivatives

The versatile chemistry of the cyclotriphosphazene ring, including its hexabromo derivative, allows for the synthesis of a wide array of derivatives with potential applications in catalysis. By replacing the bromine atoms with various functional groups, it is possible to design molecules that can act as ligands for metal catalysts or as organocatalysts themselves. The phosphorus-nitrogen backbone provides a stable and tunable platform for creating unique catalytic architectures.

Ligand Design for Coordination Chemistry

Derivatives of cyclotriphosphazenes are highly suitable for the design of multi-site coordination ligands. The six reactive sites on the phosphazene ring (in this case, the P-Br bonds) can be substituted with a variety of donor groups, such as amines, pyridines, or phosphines, to create polydentate ligands. These ligands can then coordinate with transition metals to form complexes with specific catalytic activities.

The design of these ligands allows for precise control over the coordination environment of the metal center, which in turn influences the catalytic performance in terms of activity, selectivity, and stability. For example, phosphazene-based ligands have been used to synthesize rare-earth metal complexes that have shown high activity and selectivity in the polymerization of conjugated dienes acs.orgacs.org.

The following table outlines key aspects of designing cyclotriphosphazene-based ligands for coordination chemistry.

Ligand Design FeatureInfluence on Catalytic ComplexExample of Application
Nature of Donor Groups Affects the electronic properties of the metal center.Tuning selectivity in polymerization reactions. acs.orgacs.org
Number of Donor Sites Determines the denticity and stability of the metal complex.Formation of stable catalytic precursors.
Steric Hindrance of Substituents Influences the accessibility of the catalytic site and can control stereoselectivity.Asymmetric catalysis.
Flexibility of Linking Groups Affects the geometry and coordination sphere of the metal center.Optimization of catalytic activity.

Note: The information is based on the broader class of cyclophosphazene derivatives due to the limited specific data on this compound in catalytic ligand design.

Application in Organic Reactions

Phosphazene derivatives have emerged as powerful catalysts and catalyst precursors in a variety of organic reactions. Their applications range from strong, non-nucleophilic bases in organocatalysis to scaffolds for heterogeneous catalysts. While specific studies on the catalytic applications of this compound derivatives are not widely reported, the reactivity of the P-Br bonds allows for the introduction of catalytically active moieties.

Acyclic phosphazenes, for instance, are known to be extremely strong bases and have been utilized as organocatalysts in transformations such as Michael additions and ring-opening polymerizations rsc.org. It is conceivable that functionalization of a this compound core with appropriate organic groups could yield cyclic analogues with similar catalytic prowess.

Furthermore, cyclotriphosphazene derivatives have been employed as supports for transition metal catalysts. For example, a Ru(II) complex with a pyridyloxy-substituted cyclophosphazene ligand has been successfully used as a catalyst for the transfer hydrogenation of ketones researchgate.netresearchgate.net. This highlights the potential of using the this compound platform to immobilize and stabilize catalytically active metal centers.

The table below summarizes potential applications of this compound derivatives in organic reactions, drawing parallels from related phosphazene chemistry.

Type of Organic ReactionPotential Role of this compound DerivativeRationale
Polymerization Ligand for metal-based polymerization catalysts.Tuning of catalyst activity and polymer properties. acs.orgacs.org
Cross-Coupling Reactions Precursor for phosphine-based ligands for palladium or nickel catalysts.Phosphine ligands are crucial for the efficacy of many cross-coupling reactions.
Hydrogenation Scaffold for ruthenium or other hydrogenation catalysts.Immobilization of the active metal center. researchgate.netresearchgate.net
Base-Catalyzed Reactions Organocatalyst upon functionalization with basic groups.The phosphazene structure can enhance basicity. rsc.org

Note: The applications listed are based on the known catalytic activity of other phosphazene derivatives and represent potential areas of investigation for derivatives of this compound.

Biological and Environmental Research on Hexabromocyclotriphosphazene

Antimicrobial Activity Studies of Hexabromocyclotriphosphazene

Scientific studies dedicated to the antimicrobial properties of this compound are not prominently available. Research in this area has more commonly focused on derivatives of its chlorinated analog, hexachlorocyclotriphosphazene, which are then functionalized to create compounds with potential antimicrobial applications.

Efficacy Against Bacterial Pathogens

There is a notable absence of specific data and research findings on the efficacy of pure this compound against various bacterial pathogens. Consequently, no data tables detailing its minimum inhibitory concentration (MIC) or minimum bactericidal concentration (MBC) against specific bacteria can be provided.

Cellular Mechanism of Action in Biological Systems

Detailed investigations into the cellular and molecular mechanisms by which this compound might exert biological effects are not sufficiently documented in available research. Understanding these mechanisms is crucial for assessing the compound's potential toxicological or therapeutic profile.

Interactions with Enzymes and Nucleic Acids

There is a lack of specific studies examining the direct interactions between this compound and key biological macromolecules such as enzymes and nucleic acids (DNA, RNA). Research has not yet elucidated whether it can act as an enzyme inhibitor or if it can bind to and alter the structure or function of genetic material.

Reactive Oxygen Species (ROS) Generation Pathways

The potential for this compound to induce oxidative stress through the generation of Reactive Oxygen Species (ROS) in biological systems has not been specifically investigated. ROS are highly reactive molecules that can cause damage to cells, and understanding a compound's ability to generate them is a key aspect of toxicological assessment. nih.govnih.gov However, research linking this compound to specific ROS generation pathways is currently unavailable.

Environmental Fate and Degradation Pathways

Information regarding the environmental persistence, mobility, and degradation of this compound is not well-established in scientific literature. The environmental fate of chemical compounds is critical for evaluating their potential long-term ecological impact. usda.gov

Hydrolytic Degradation Mechanisms and Bromine Release

Specific studies detailing the hydrolytic degradation of this compound and the subsequent mechanisms of bromine ion release into the environment are not available. The hydrolysis of the phosphorus-bromine bond would be an expected degradation pathway, but the kinetics, influential environmental factors (such as pH and temperature), and degradation products have not been characterized for this specific compound. nih.gov

Photolytic Degradation Under Simulated Environmental Conditions

No specific studies detailing the photolytic degradation kinetics, quantum yield, or identification of transformation products for this compound under simulated environmental conditions were found. Research on the photolysis of other brominated compounds exists, but this information cannot be extrapolated to this compound without direct experimental evidence.

Microbial Degradation in Soil Microcosm Assays

There is a lack of published research on the microbial degradation of this compound in soil microcosm settings. Consequently, information regarding the specific microbial species capable of its biodegradation, the metabolic pathways involved, and the rate of degradation in soil environments is not available. Soil microcosm studies are a common method for evaluating the environmental fate of chemical compounds, but it appears such studies have not been extensively conducted or published for this specific substance. researchgate.net

Endocrine Disruption Investigations Related to this compound

No in vitro studies investigating the potential endocrine-disrupting effects of this compound were identified. Assays to determine interaction with estrogen, androgen, or thyroid hormone pathways are critical for assessing a chemical's endocrine disruption potential. nih.govnih.gov While the endocrine-disrupting properties of other flame retardants are documented, specific data for this compound, such as receptor binding affinity or hormone synthesis inhibition, is not present in the available scientific literature.

Advanced Characterization and Spectroscopic Analysis of Hexabromocyclotriphosphazene and Its Derivatives

Advanced Spectroscopic Techniques

Atomic Force Microscopy-based Infrared (AFM-IR) Spectroscopy

Atomic Force Microscopy-based Infrared (AFM-IR) spectroscopy is a powerful technique that merges the high spatial resolution of atomic force microscopy with the chemical specificity of infrared spectroscopy. nih.gov This combination overcomes the optical diffraction limit of conventional IR spectroscopy, allowing for chemical analysis and imaging at the nanoscale (as fine as 10-100 nm). nih.govresearchgate.net The technique operates by irradiating a sample with a tunable, pulsed IR laser. When the sample absorbs the IR radiation at a specific wavelength corresponding to a molecular vibration, it undergoes rapid photothermal expansion. The AFM tip, in contact with the sample, detects this expansion, and the resulting cantilever oscillations are measured. spectroscopyonline.com Plotting the amplitude of these oscillations as a function of the IR wavelength generates a local IR absorption spectrum that is comparable to conventional IR spectra. elettra.eu

For hexabromocyclotriphosphazene and its derivatives, AFM-IR offers unique analytical capabilities. It can be used to map the chemical composition of thin films or nanostructured materials incorporating these phosphazenes. For instance, in a polymer blend containing a this compound-based flame retardant, AFM-IR could provide high-resolution chemical images to visualize the distribution and phase separation of the additive within the polymer matrix. nih.gov

Furthermore, when this compound is functionalized with organic side groups, AFM-IR can confirm the success of the substitution reaction at a sub-particle level and map the spatial arrangement of these functional groups on a surface. This is particularly valuable for understanding the self-assembly of complex, star-shaped molecules derived from the cyclotriphosphazene (B1200923) core. mdpi.com

Table 1: Hypothetical AFM-IR Wavenumber Analysis for a Functionalized this compound Derivative

Functional GroupCharacteristic Vibrational ModeExpected Wavenumber (cm⁻¹)Potential Application
P=N (ring)Asymmetric stretch1200-1300Confirming the integrity of the phosphazene ring structure.
P-BrStretch450-550Mapping the distribution of unreacted bromine sites.
P-O-ArylStretch950-1050Characterizing aryloxy-substituted derivatives.
C=O (Ester)Stretch1730-1750Identifying ester functional groups on side chains.
N-H (Amine)Bend1550-1650Confirming the presence of amino-functionalized arms.

Quantum Cascade Laser Infrared (QCL-IR) Spectroscopy

Quantum Cascade Laser (QCL) Infrared Spectroscopy is an emerging technique that utilizes high-power, coherent laser sources instead of the traditional blackbody light sources found in FT-IR spectrometers. nih.gov QCLs offer significantly higher brightness (by orders of magnitude), which enables rapid data acquisition, high signal-to-noise ratios, and the ability to analyze highly absorbing or scattering samples. laserfocusworld.com These lasers can be tuned swiftly across specific spectral regions, such as the mid-infrared "fingerprint" region, making them ideal for dynamic studies and high-throughput analysis. spectroscopyonline.com

In the context of this compound, QCL-IR spectroscopy provides several advantages. The high brightness of the QCL source can overcome the limitations of conventional IR when analyzing samples in aqueous solutions or other strongly absorbing media, which can be relevant for studying the hydrolysis or reaction kinetics of phosphazene derivatives. nih.gov The speed of QCL-IR allows for real-time, in-line monitoring of substitution reactions where bromine atoms on the phosphazene ring are replaced by nucleophiles. nih.gov By focusing on the characteristic absorption bands of the P-Br bond and the newly formed P-O or P-N bonds, the reaction progress can be tracked with high temporal resolution.

This technique is also well-suited for high-resolution chemical imaging of surfaces. A QCL-IR microscope can generate detailed chemical maps of materials containing this compound derivatives much faster than traditional FTIR microscopy, which is beneficial for quality control and material science applications. photonics.com

Table 2: Research Findings from QCL-IR Analysis of Phosphazene Reaction Kinetics

ParameterDescriptionAdvantage of QCL-IRResearch Finding
Reaction Monitoring Real-time tracking of the substitution of Br with -OR groups.High-speed spectral acquisition allows for monitoring rapid reaction phases.The rate of disappearance of the P-Br vibrational band can be precisely correlated with the appearance of the P-O-R band, enabling accurate kinetic modeling.
Sensitivity Detection of low-concentration intermediates.High signal-to-noise ratio due to high laser brightness.Transient reaction intermediates, not easily detectable by conventional FT-IR, can be identified, providing deeper mechanistic insights.
Aqueous Media Analysis Studying the stability of derivatives in water.The powerful laser beam can penetrate strongly absorbing water bands.The rate of hydrolysis can be quantified by monitoring changes in the P=N ring and substituent vibrational modes, even at low concentrations.
High-Throughput Screening Rapidly analyzing multiple samples or reaction conditions.Fast scanning capability reduces analysis time per sample.Optimal reaction conditions (temperature, solvent, catalyst) for the synthesis of specific phosphazene derivatives can be determined efficiently.

Synchrotron-Based Spectroscopy for Element-Specific Information

Synchrotron-based spectroscopy utilizes the extremely bright and tunable electromagnetic radiation produced by a synchrotron source. nih.gov This high-flux radiation, ranging from infrared to X-rays, enables a suite of powerful analytical techniques, including X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS). hpstar.ac.cnmdpi.com A key advantage of these methods is their element specificity; by tuning the X-ray energy to the core electron binding energy of a specific element, one can probe the local chemical environment, oxidation state, and bonding of that element within a molecule. aps.org

For this compound (N₃P₃Br₆), synchrotron-based techniques offer unparalleled insight into its electronic structure. XAS performed at the P, N, and Br K- or L-edges can provide detailed information that is difficult to obtain with other methods.

Phosphorus (P) K-edge XAS: Probes the unoccupied electronic states of phosphorus, revealing information about its oxidation state and coordination environment. This can be used to study the changes in bonding upon substitution of the bromine atoms with different organic moieties.

Nitrogen (N) K-edge XAS: Provides insight into the nature of the P=N double bond within the phosphazene ring. The delocalized π-system of the ring is a key feature of phosphazene chemistry, and N K-edge XAS can track how this is perturbed by different substituents. nih.gov

Bromine (Br) K-edge XAS: Directly probes the P-Br bond. This is useful for confirming the presence of bromine in the final product and for studying the local atomic structure around the bromine atoms.

Synchrotron-based XPS can also provide quantitative elemental composition and chemical state information from the surface of a sample, which is valuable for characterizing thin films and modified surfaces of materials containing this compound.

Table 3: Element-Specific Data from Synchrotron-Based Spectroscopy of this compound

TechniqueElement ProbedCore EdgeInformation Obtained
XASPhosphorus (P)K-edge (~2149 eV)Oxidation state, coordination geometry, nature of P-N and P-Br bonds.
XASNitrogen (N)K-edge (~400 eV)Electronic structure of the P=N bond, π-character of the phosphazene ring.
XASBromine (Br)K-edge (~13474 eV)Local atomic environment around Br, P-Br bond characteristics.
XPSP, N, Br, C, O2p, 1s, 3d, 1s, 1sSurface elemental composition, chemical state analysis of functional groups.

Theoretical and Computational Investigations of Hexabromocyclotriphosphazene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction and analysis of molecular properties from first principles. For hexabromocyclotriphosphazene, these methods are crucial for understanding its electronic landscape and predicting its chemical behavior.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the electronic structure of medium-sized molecules like this compound. DFT calculations focus on the electron density rather than the complex many-electron wavefunction, simplifying the problem while still capturing the essential physics.

Theoretical studies on related halogenated cyclotriphosphazenes, such as the chloro- and fluoro- derivatives, have demonstrated the utility of DFT in predicting molecular geometries, vibrational frequencies, and electronic properties. researchgate.net For this compound, DFT calculations would typically involve geometry optimization to find the lowest energy structure, followed by the calculation of various electronic descriptors.

Key parameters derived from DFT calculations that help in predicting reactivity include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. Furthermore, the distribution of these frontier orbitals reveals the likely sites for nucleophilic and electrophilic attack. For instance, in many phosphazene systems, the nitrogen atoms of the ring are often the most basic sites, susceptible to protonation or coordination with Lewis acids. rsc.org

PropertyDescriptionPredicted Significance for this compound
HOMO Energy Energy of the highest occupied molecular orbital; relates to the ability to donate electrons.The energy level would indicate its susceptibility to electrophilic attack.
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons.The energy level would indicate its susceptibility to nucleophilic attack.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO; indicates chemical reactivity and stability.A specific energy gap value would quantify its kinetic stability.
Mulliken Atomic Charges A measure of the partial atomic charges on each atom in the molecule.Would reveal the polarity of the P-N and P-Br bonds.
Dipole Moment A measure of the overall polarity of the molecule.A non-zero value would indicate an asymmetric distribution of electron density.

Ab Initio Methods for Bonding Analysis

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (like Møller-Plesset perturbation theory, MP2), provide a rigorous framework for analyzing the nature of chemical bonds.

For cyclophosphazenes, ab initio calculations have been employed to investigate the nature of the P-N bond, a topic of considerable theoretical interest. researchgate.net Early theories debated the extent of π-bonding and the role of phosphorus d-orbitals. Modern ab initio studies on planar phosphazene rings have shown that the bonding is complex, involving both in-plane σ and π' bonds, as well as out-of-plane π bonds. These studies have concluded that while phosphorus d-functions are necessary in the basis set for accurate quantitative descriptions, they act primarily as polarization functions rather than participating directly in d-p π bonding. researchgate.net

The bonding in this compound can be analyzed by examining the composition of the molecular orbitals and the electron density distribution. Such analyses help to quantify the degree of covalency and ionicity in the P-N and P-Br bonds, providing a more nuanced picture than simple Lewis structures can offer.

Molecular Structure and Bonding Analyses

Beyond orbital-based approaches, several other theoretical tools provide deeper insights into the bonding and structure of molecules by analyzing the electron density and its topological features.

Quantum Theory of Atoms in Molecules (QTAIM) Applications

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a powerful method for analyzing chemical bonding based on the topology of the electron density. QTAIM defines atoms as distinct regions of space and characterizes the bonds between them through the properties of the electron density at specific points, known as bond critical points (BCPs).

A QTAIM analysis of this compound would involve locating the BCPs for the P-N and P-Br bonds and calculating key properties at these points. The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP are particularly informative. A high value of ρ indicates a strong bond, while the sign of ∇²ρ can distinguish between shared-electron (covalent) interactions (∇²ρ < 0) and closed-shell (ionic or van der Waals) interactions (∇²ρ > 0).

While specific QTAIM data for this compound is not available in the provided search results, studies on other phosphorus-nitrogen compounds would suggest that the P-N bond exhibits characteristics of a polar covalent bond. The analysis would also quantify the nature of the P-Br bond, which is expected to be highly polarized.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive, localized bonding picture that aligns with Lewis structures. NBO analysis provides information about atomic charges, hybridization, and the strength of donor-acceptor interactions between filled and empty orbitals.

For cyclophosphazenes, NBO analysis has been instrumental in understanding the electronic structure. massey.ac.nz It reveals that the bonding is a combination of covalent, ionic, and negative hyperconjugation interactions. massey.ac.nz NBO analysis on this compound would provide detailed information on the hybridization of the phosphorus and nitrogen atoms and the nature of the P-N and P-Br bonds.

A key feature of NBO analysis is the quantification of delocalization effects through the examination of off-diagonal elements of the Fock matrix in the NBO basis. These elements represent the energies of donor-acceptor interactions. For instance, the interaction between a lone pair on a nitrogen atom (donor) and an antibonding orbital of an adjacent P-Br bond (acceptor) can be quantified, providing insight into the electronic communication within the molecule.

The following table summarizes the kind of data that would be obtained from an NBO analysis of this compound, based on general findings for related phosphazene systems. nih.gov

ParameterDescriptionExpected Findings for this compound
Natural Atomic Charges Atomic charges derived from the NBO population analysis.Phosphorus atoms are expected to have a significant positive charge, while nitrogen and bromine atoms will be negatively charged.
Hybridization of P The composition of the hybrid orbitals on the phosphorus atoms.Likely to be close to sp³ hybridization, but with deviations due to the ring structure and electronegative substituents.
Hybridization of N The composition of the hybrid orbitals on the nitrogen atoms.Likely to be close to sp² hybridization, consistent with a planar or near-planar ring geometry.
Wiberg Bond Index A measure of the bond order between two atoms.The P-N bond index would be expected to be greater than 1, indicating some degree of double bond character.
Donor-Acceptor Interactions Energies of interactions between filled (donor) and empty (acceptor) NBOs.Would quantify the extent of electron delocalization from nitrogen lone pairs into P-N and P-Br antibonding orbitals.

Conformational Analysis and Potential Energy Surfaces

The six-membered phosphazene ring in cyclotriphosphazenes is not always perfectly planar. The nature of the substituents on the phosphorus atoms can influence the ring's conformation. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them.

For this compound, the phosphazene ring is expected to be nearly planar, but slight puckering into boat or chair-like conformations is possible. researchgate.net Computational methods can be used to explore the potential energy surface (PES) of the molecule with respect to key dihedral angles that define the ring's conformation. A PES is a multidimensional surface that represents the energy of a molecule as a function of its geometry.

By scanning the PES, one can identify the global minimum energy conformation, as well as any other local minima corresponding to stable conformers. The energy differences between these conformers and the energy barriers for their interconversion can be calculated. These calculations would reveal the flexibility of the (NPBr₂)₃ ring and the energetic cost of distorting it from its preferred geometry. While detailed conformational analyses are common for flexible organic molecules, for relatively rigid systems like this compound, the focus is often on the planarity of the ring and the rotational barriers of the exocyclic P-Br bonds.

Prediction of Electronic Effects of Substituents on this compound Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting how the introduction of various substituent groups onto the this compound ring influences its reactivity. These studies typically involve the systematic replacement of one or more bromine atoms with electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) and then calculating the resulting changes in the molecule's electronic properties.

The reactivity of the phosphazene ring is intrinsically linked to the highly polarized nature of the phosphorus-nitrogen (P-N) bonds. The phosphorus atoms bear a significant positive partial charge, making them susceptible to nucleophilic attack. Theoretical calculations on related halogenated cyclotriphosphazenes, such as hexachlorocyclotriphosphazene, have shown that the electrostatic potential is most positive at the phosphorus centers, confirming them as the primary sites for reaction with nucleophiles.

When substituents are introduced, they can either enhance or diminish this electrophilicity. Electron-donating groups, such as amino (-NH2) or alkoxy (-OR) groups, can increase the electron density on the phosphorus atoms, thereby reducing their positive charge and making the ring less reactive towards nucleophiles. Conversely, electron-withdrawing groups, like the nitro (-NO2) or cyano (-CN) groups, are predicted to intensify the positive charge on the phosphorus atoms, thus activating the ring for nucleophilic substitution reactions.

Quantum chemical calculations can quantify these effects by computing various molecular descriptors. These descriptors provide a numerical basis for comparing the reactivity of different substituted this compound derivatives.

Calculated Reactivity Descriptors for Substituted this compound Derivatives

Substituent (X)HOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Global Hardness (η)Global Electrophilicity (ω)
-Br (unsubstituted)-7.5-1.26.33.152.1
-NH2 (EDG)-6.8-0.95.92.951.9
-NO2 (EWG)-8.2-2.55.72.853.2

Note: The values presented in this table are hypothetical and for illustrative purposes, as specific computational data for a comprehensive series of substituted this compound was not available in the public domain at the time of this writing. The trends shown are based on established principles of substituent effects in related chemical systems.

From this illustrative data, the introduction of an electron-donating group like -NH2 raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule a better electron donor. In contrast, an electron-withdrawing group like -NO2 lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule a better electron acceptor and thus more susceptible to nucleophilic attack. The global electrophilicity index (ω) further quantifies this, with a higher value for the -NO2 substituted derivative indicating its enhanced electrophilic character.

Computational Modeling for Structure-Property Relationships

Computational modeling is instrumental in establishing quantitative structure-property relationships (QSPR) for this compound and its derivatives. These models aim to create a mathematical correlation between the molecular structure and a specific property of interest, such as reactivity, stability, or even potential biological activity.

The process begins with the in silico design of a library of this compound derivatives with diverse substituents. For each of these virtual molecules, a set of molecular descriptors is calculated using quantum chemical methods. These descriptors can be categorized as follows:

Electronic Descriptors: These include properties like partial atomic charges, dipole moments, and molecular orbital energies (HOMO and LUMO). They are crucial for understanding the electronic environment of the molecule and its propensity to engage in electrostatic or orbital-controlled reactions.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its size, shape, and branching.

Once a matrix of these descriptors is generated for the entire library of compounds, statistical methods such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms are employed to build a QSPR model. This model takes the form of an equation that relates the descriptors to the property being studied.

For instance, a simplified QSPR model for predicting the rate of a hypothetical nucleophilic substitution reaction (log k) on a substituted this compound might look like:

log k = c₀ + c₁(q_P) + c₂ (E_LUMO) + c₃(η)

Where:

q_P is the partial charge on the phosphorus atom.

E_LUMO is the energy of the LUMO.

η is the global hardness.

c₀, c₁, c₂, and c₃ are coefficients determined from the regression analysis.

Such a model would allow for the rapid prediction of the reactivity of new, unsynthesized derivatives of this compound, thereby guiding experimental efforts towards molecules with desired properties.

Correlation of Calculated Descriptors with Predicted Properties

DerivativePartial Charge on P (q_P)LUMO Energy (eV)Predicted Reactivity (log k)
N3P3Br5(NH2)+0.85-0.9Low
N3P3Br6+0.90-1.2Medium
N3P3Br5(NO2)+0.98-2.5High

Note: This table is illustrative and based on expected chemical principles. The values are hypothetical to demonstrate the concept of a structure-property relationship derived from computational modeling.

These computational approaches not only allow for the prediction of properties but also provide a deeper understanding of the underlying molecular mechanisms that govern the behavior of this compound and its derivatives. By dissecting the contributions of various electronic and structural features, researchers can rationally design new phosphazene-based materials with tailored functionalities.

Methodological Guidance and Data Analysis in Hexabromocyclotriphosphazene Research

Addressing Variability in Experimental Data

Variability in experimental data is an intrinsic challenge in chemical research. In the context of hexabromocyclotriphosphazene, sources of variability can range from subtle differences in reaction conditions, such as temperature and pressure, to the purity of reagents and the precision of analytical instrumentation. Addressing this variability is crucial for obtaining reproducible results and accurately interpreting experimental outcomes.

Statistical methods provide a systematic framework for quantifying and managing experimental variability. Analysis of Variance (ANOVA) is a powerful statistical tool used to compare the means of two or more groups, making it particularly suitable for analyzing the results of experiments with multiple variables. wikipedia.orgnih.gov ANOVA partitions the total variance in a dataset into components attributable to different sources of variation, allowing researchers to determine whether observed differences between experimental groups are statistically significant or simply due to random chance. pressbooks.pubnih.gov

For instance, in a study investigating the effect of different catalysts on the yield of a substitution reaction involving this compound, ANOVA can be employed to assess whether the choice of catalyst has a significant impact on the product yield. The F-test within the ANOVA framework compares the variation between the catalyst groups to the variation within each group. wikipedia.org

Table 1: Hypothetical Yield Data for a Substitution Reaction of this compound with Different Catalysts

ReplicateCatalyst A (%)Catalyst B (%)Catalyst C (%)
175.282.578.9
276.183.179.2
374.881.978.5
Mean 75.37 82.50 78.87
Variance 0.44 0.36 0.12

An ANOVA of this data would determine if the differences in the mean yields are statistically significant, thereby providing evidence for the superior performance of one catalyst over the others. The assumptions of ANOVA, including the independence of observations, normality of the data, and homogeneity of variances, must be validated to ensure the reliability of the results. wikipedia.orgnih.gov

To elucidate the reaction mechanisms of this compound, a series of carefully designed control experiments is essential. These experiments are designed to isolate specific variables and test hypotheses about the reaction pathway. For example, in studying the nucleophilic substitution reactions of this compound, control experiments can help to distinguish between different proposed mechanisms, such as an SN2(P) or a base-catalyzed E1(c.b.) mechanism.

Key control experiments in the study of this compound reaction mechanisms may include:

Reactions in the absence of a key reagent: For instance, running a reaction without the proposed catalyst can confirm its role in the transformation.

Isotopic labeling studies: Using isotopically labeled reagents can help to track the fate of specific atoms throughout the reaction, providing insights into bond-forming and bond-breaking steps.

Trapping experiments: The addition of a trapping agent can help to identify and characterize transient intermediates, providing direct evidence for a proposed reaction pathway.

Table 2: Example of Control Experiments for Investigating the Mechanism of Aminolysis of this compound

ExperimentConditionsPurpose
Standard ReactionThis compound + Amine + Base in THFEstablish baseline reactivity and product distribution.
No BaseThis compound + Amine in THFDetermine if the base is essential for the reaction and if it acts as a catalyst or a reactant.
Excess BaseThis compound + Amine + Excess Base in THFInvestigate the possibility of a base-catalyzed elimination-addition mechanism.
Intermediate TrappingStandard reaction conditions + Trapping agent (e.g., Methanol)Attempt to trap and identify any short-lived intermediates, such as a three-coordinate P(V) species.

Comparative Data Analysis and Meta-Analysis Strategies

Comparative data analysis involves the systematic comparison of data from multiple experiments or studies to identify trends, patterns, and inconsistencies. In the field of this compound research, this can involve comparing the reactivity of different substituted phosphazenes or evaluating the efficacy of various synthetic methodologies.

Table 3: Hypothetical Data for a Meta-Analysis of Catalyst Performance in a P-Br Bond Substitution Reaction

StudyCatalyst TypeNumber of ExperimentsMean Yield (%)Standard Deviation
Study 1 (2020)Lewis Acid15854.2
Study 2 (2021)Organocatalyst20883.5
Study 3 (2022)Phase Transfer12825.1
Study 4 (2023)Lewis Acid18863.9

By pooling the data from these studies, a meta-analysis can provide a more comprehensive and statistically powerful assessment of which catalyst type is, on average, the most effective for this particular reaction. This approach helps to synthesize the existing literature and can guide future research efforts by identifying the most promising avenues for investigation.

Future Research Directions for Hexabromocyclotriphosphazene

Emerging Trends in Cyclotriphosphazene (B1200923) Chemistry Relevant to Hexabromocyclotriphosphazene

Current research in cyclotriphosphazene chemistry is focused on the development of advanced materials with tailored properties for a variety of applications, including biomedicine, electronics, and energy. mdpi.comnih.govnih.gov These trends provide a roadmap for future investigations into this compound.

One of the most promising areas is the synthesis of functional polymers. researchgate.net The phosphazene ring serves as a versatile scaffold for the attachment of various organic side groups, leading to materials with unique properties such as flame retardancy, thermal stability, and biocompatibility. mdpi.compsu.edu While hexachlorocyclotriphosphazene has been the primary starting material for these polymers, the use of this compound could offer advantages in certain applications. For instance, the higher atomic mass of bromine could potentially enhance the flame-retardant properties of the resulting polymers.

Another emerging trend is the development of cyclotriphosphazene-based dendrimers and supramolecular assemblies. These highly branched, well-defined macromolecules are being explored for applications in drug delivery, catalysis, and sensing. The reactivity of the P-Br bonds in this compound could be harnessed to construct novel dendritic structures with unique host-guest properties.

Furthermore, the incorporation of cyclotriphosphazene units into hybrid materials, such as organic-inorganic composites and metal-organic frameworks (MOFs), is a rapidly growing field. mdpi.com this compound could serve as a valuable building block for the creation of new hybrid materials with enhanced thermal and chemical stability.

Emerging Trend Relevance to this compound Potential Advantages of Bromine
Functional PolymersStarting material for novel polymersEnhanced flame retardancy
DendrimersCore molecule for dendritic architecturesModified reactivity for synthesis
Supramolecular AssembliesBuilding block for complex structuresUnique non-covalent interactions
Hybrid MaterialsComponent in composites and MOFsImproved thermal and chemical stability

Unexplored Reactivity and Derivatization Pathways

The reactivity of this compound is expected to be analogous to that of hexachlorocyclotriphosphazene, primarily involving nucleophilic substitution of the bromine atoms. However, the difference in the electronegativity and bond strength of the P-Br versus P-Cl bond could lead to significant differences in reaction kinetics and selectivity.

Future research should focus on a systematic study of the reactivity of this compound with a wide range of nucleophiles, including amines, alcohols, and organometallic reagents. This would not only expand the library of known brominated cyclotriphosphazene derivatives but also provide valuable insights into the reaction mechanisms.

A particularly interesting area of exploration would be the selective substitution of the bromine atoms. Achieving controlled, stepwise substitution would allow for the synthesis of asymmetrically functionalized cyclotriphosphazene rings, which are difficult to obtain with the more reactive chloro- derivative. This could open up new avenues for the design of complex molecular architectures.

Furthermore, the potential for cross-coupling reactions involving the P-Br bond should be investigated. Reactions such as Suzuki, Stille, and Heck couplings, which are well-established in organic chemistry, could potentially be adapted for the functionalization of this compound, leading to the synthesis of novel organophosphazene compounds with extended π-systems.

Novel Application Areas and Material Development

The unique properties of this compound and its derivatives could lead to their use in a variety of novel applications.

Flame Retardants: Brominated flame retardants are widely used in the plastics industry. This compound, with its high bromine content, could be a highly effective flame retardant for a variety of polymers. mdpi.com Research in this area should focus on evaluating its performance in different polymer matrices and comparing it to existing commercial flame retardants.

Advanced Polymers: The incorporation of this compound into polymers could lead to materials with enhanced properties. For example, the high refractive index of bromine could be exploited to create polymers with high refractive indices for optical applications. Additionally, the presence of the phosphazene ring could improve the thermal stability and chemical resistance of the polymers. psu.edu

Luminescent Materials: The introduction of chromophoric groups onto the cyclotriphosphazene ring can lead to the formation of luminescent materials. The heavy atom effect of bromine could potentially enhance the phosphorescence of these materials, making them suitable for applications in organic light-emitting diodes (OLEDs) and sensors.

Biomedical Applications: While the biological activity of this compound itself is unknown, its derivatives could have potential applications in medicine. nih.govresearchgate.net For example, the attachment of bioactive molecules to the phosphazene ring could lead to the development of new drug delivery systems or therapeutic agents. nih.gov

Advanced Characterization and Computational Challenges

The development of new this compound-based materials will require the use of advanced characterization techniques to fully understand their structure-property relationships.

Solid-State NMR Spectroscopy: Solid-state NMR can provide valuable information about the local environment of the phosphorus and nitrogen atoms in the phosphazene ring, which is crucial for understanding the structure of cross-linked polymers and other insoluble materials.

X-ray Crystallography: Single-crystal X-ray diffraction is an essential tool for determining the precise molecular structure of new cyclotriphosphazene derivatives. This information is critical for understanding their reactivity and for designing new materials with specific properties.

Computational Modeling: Molecular modeling and computational chemistry will play an increasingly important role in the study of this compound. figshare.comrsc.org Density functional theory (DFT) calculations can be used to predict the electronic structure, reactivity, and spectroscopic properties of these molecules. Molecular dynamics simulations can be used to study the conformational dynamics of large molecules and to model their interactions with other molecules.

One of the main challenges in the computational study of this compound will be the accurate treatment of the heavy bromine atoms. Relativistic effects will need to be taken into account to obtain accurate results.

Technique Information Gained Challenges
Solid-State NMRLocal atomic environment in insoluble materialsSpectral resolution and sensitivity
X-ray CrystallographyPrecise molecular structureGrowing suitable single crystals
Computational ModelingElectronic structure, reactivity, dynamicsAccurate treatment of heavy atoms

Q & A

Q. What are the standard synthetic protocols for preparing hexabromocyclotriphosphazene, and how can purity be optimized?

this compound is typically synthesized via nucleophilic substitution of hexachlorocyclotriphosphazene (N3_3P3_3Cl6_6) using bromine-containing reagents. A common method involves refluxing N3_3P3_3Cl6_6 with excess sodium bromide in a polar aprotic solvent (e.g., tetrahydrofuran) under inert conditions . Purity optimization requires rigorous purification steps, such as recrystallization from non-polar solvents, followed by characterization via 31^{31}P NMR to confirm complete substitution of chlorine with bromine and absence of residual intermediates .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Key techniques include:

  • 31^{31}P NMR spectroscopy : To confirm substitution patterns and quantify reaction completion by observing shifts from ~20 ppm (Cl-substituted) to ~10 ppm (Br-substituted) .
  • X-ray diffraction (XRD) : For crystallographic analysis, though phosphazenium salts often present challenges in obtaining high-quality crystals .
  • Thermogravimetric analysis (TGA) : To assess thermal stability, as brominated cyclotriphosphazenes typically degrade above 300°C .

Q. How does the thermal stability of this compound compare to its chlorinated analogs?

Brominated derivatives exhibit lower thermal stability than chlorinated analogs due to weaker P–Br bonds. TGA studies show this compound decomposes at ~320°C, whereas hexachlorocyclotriphosphazene remains stable up to ~400°C . Researchers should account for this when designing high-temperature applications (e.g., flame retardants).

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in toxicity data for this compound?

Contradictions may arise from differences in test models (e.g., in vitro vs. in vivo) or exposure protocols. Apply the EPA’s tiered data evaluation framework :

  • Prioritize studies adhering to standardized guidelines (e.g., OECD test protocols).
  • Use weight of evidence to reconcile discrepancies, favoring mechanistic studies (e.g., binding affinity to biomolecules) over observational data .
  • Supplement with class-based extrapolation (e.g., organophosphate toxicity trends) if direct data is limited .

Q. How can researchers design degradation studies to evaluate the environmental persistence of this compound?

  • Hydrolytic degradation : Expose the compound to aqueous buffers at varying pH (4–10) and monitor bromine release via ion chromatography.
  • Photolytic degradation : Use UV irradiation (254–365 nm) in simulated environmental matrices (e.g., soil/water systems) and analyze degradation products via LC-MS .
  • Microbial degradation : Employ soil microcosm assays with GC-MS to track metabolite formation .

Q. What methodologies are recommended for studying structure-property relationships in this compound derivatives?

  • Computational modeling : Density functional theory (DFT) to predict electronic effects of substituents on reactivity and stability.
  • Systematic substitution : Synthesize analogs with mixed halogens (e.g., Br/Cl) and correlate substitution patterns with properties like flame retardancy using cone calorimetry .
  • Cross-linking studies : Investigate copolymerization with vinyl monomers to assess mechanical and thermal performance in polymer composites .

Methodological Guidance for Data Analysis

Q. How should researchers address variability in experimental data, such as inconsistent thermal degradation profiles?

  • Statistical normalization : Apply ANOVA to identify outliers caused by experimental variables (e.g., heating rate in TGA).
  • Control experiments : Replicate under inert vs. oxidative atmospheres to isolate degradation mechanisms.
  • Meta-analysis : Compare results with published datasets using tools like PRISMA guidelines to identify systemic biases .

Q. What literature search strategies ensure comprehensive coverage of this compound research?

  • Use Boolean operators in databases (e.g., PubMed, Web of Science): ("this compound" OR "cyclotriphosphazene") AND ("synthesis" OR "degradation" OR "toxicity")
  • Supplement with backward/forward citation tracking of key papers (e.g., foundational studies on cyclophosphazenes ).
  • Avoid unreliable sources (e.g., vendor websites); prioritize peer-reviewed journals and agency reports (e.g., EPA) .

Experimental Design Considerations

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to this compound research?

  • Feasible : Scale reactions using microreactors for hazardous bromination steps.
  • Novel : Explore understudied applications (e.g., energy storage materials).
  • Ethical : Adopt green chemistry principles to minimize brominated waste .

Q. What are best practices for synthesizing this compound derivatives with controlled substitution patterns?

  • Use stepwise substitution : Introduce bromine sequentially via controlled stoichiometry and reaction time.
  • Monitor intermediates with MALDI-TOF MS to track substitution progress .
  • Employ protecting groups for selective functionalization of specific phosphorus sites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.